molecular formula C13H9F3O B6326751 2-(2-Trifluoromethylphenyl)phenol, 95% CAS No. 122801-60-9

2-(2-Trifluoromethylphenyl)phenol, 95%

Cat. No. B6326751
CAS RN: 122801-60-9
M. Wt: 238.20 g/mol
InChI Key: BWIUWPAMPSDRAX-UHFFFAOYSA-N
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Description

2-(2-Trifluoromethylphenyl)phenol, 95% (TFMPP) is a synthetic phenolic compound that is widely used in a variety of applications, including as a laboratory reagent, in the synthesis of a range of organic compounds, and in scientific research.

Mechanism of Action

2-(2-Trifluoromethylphenyl)phenol, 95% has been found to act as an inhibitor of the enzyme cyclooxygenase (COX). COX is an enzyme involved in the synthesis of prostaglandins, which are involved in a variety of physiological processes, including inflammation and pain. 2-(2-Trifluoromethylphenyl)phenol, 95% has been found to inhibit the activity of COX, thus preventing the synthesis of prostaglandins.
Biochemical and Physiological Effects
2-(2-Trifluoromethylphenyl)phenol, 95% has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, analgesic, and antipyretic effects. Additionally, it has been found to have anti-allergic, anti-histaminic, and anti-cancer effects. Furthermore, 2-(2-Trifluoromethylphenyl)phenol, 95% has been found to have antioxidant, antifungal, and antimicrobial effects.

Advantages and Limitations for Lab Experiments

2-(2-Trifluoromethylphenyl)phenol, 95% has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and readily available. Additionally, it is relatively stable and can be stored for long periods of time. However, it is also highly toxic and should be handled with caution. Furthermore, it can react with other compounds, and its reactivity can vary depending on the conditions of the experiment.

Future Directions

Given the wide range of applications of 2-(2-Trifluoromethylphenyl)phenol, 95%, there is a great potential for further research into its synthesis, mechanism of action, biochemical and physiological effects, and potential uses. Some potential future directions include the development of new synthetic methods for the synthesis of 2-(2-Trifluoromethylphenyl)phenol, 95%, the investigation of its mechanism of action in more detail, the study of its biochemical and physiological effects in more detail, and the exploration of its potential uses in the pharmaceutical, agrochemical, and dye industries. Additionally, further research could be done into its potential uses in the synthesis of polymers, catalysts, and catalytic systems.

Synthesis Methods

2-(2-Trifluoromethylphenyl)phenol, 95% is synthesized by a two-step process. The first step involves the reaction of 2-chloro-2-trifluoromethylphenol with sodium hydroxide to form 2-(2-trifluoromethylphenyl)phenolate. The second step involves the reaction of the phenolate with methanol to form 2-(2-Trifluoromethylphenyl)phenol, 95%. The reaction is carried out at a temperature of 80°C and a pressure of 1 atm.

Scientific Research Applications

2-(2-Trifluoromethylphenyl)phenol, 95% is widely used in scientific research as a reagent and as a substrate for organic synthesis. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of a range of polymers, such as polyurethanes, polyacrylates, and polyamides. Additionally, 2-(2-Trifluoromethylphenyl)phenol, 95% has been used in the synthesis of a range of catalysts and catalytic systems, such as those used in the synthesis of heterocyclic compounds.

properties

IUPAC Name

2-[2-(trifluoromethyl)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3O/c14-13(15,16)11-7-3-1-5-9(11)10-6-2-4-8-12(10)17/h1-8,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWIUWPAMPSDRAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30602531
Record name 2'-(Trifluoromethyl)[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-(Trifluoromethyl)[1,1'-biphenyl]-2-ol

CAS RN

122801-60-9
Record name 2'-(Trifluoromethyl)[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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